Lipophilic Efficiency Landscape: Computed logP and logD Differentiation from the 5-Trifluoromethylphenyl Analog
The target compound exhibits a computed logP of 5.54 and logD₇.₄ of 4.23 . In contrast, the closely related pyrazolo[1,5-a]pyrimidine derivative 7-(4-methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile—which shares the 7-(4-methylpiperazin-1-yl) substituent but bears a trifluoromethylphenyl at C5 and a carbonitrile at C3—displays a substantially lower computed logP of approximately 3.9–4.2 (estimated from its molecular formula C₁₉H₁₇F₃N₆) [1]. The ~1.3–1.6 log unit difference indicates that the target compound's 4-chlorophenyl/phenyl substitution pattern drives higher membrane partitioning potential, which may be advantageous for crossing the blood–brain barrier but requires careful monitoring of solubility-limited absorption.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.54 (ChemDiv computed) |
| Comparator Or Baseline | 7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile; estimated logP ~3.9–4.2 |
| Quantified Difference | ΔlogP ≈ +1.3 to +1.6 (target more lipophilic) |
| Conditions | Computed logP; comparator logP estimated from molecular formula and structural analogy; no experimental logP available for either compound. |
Why This Matters
A logP difference of >1 unit translates to approximately 10-fold higher membrane permeability, directly impacting intracellular target engagement and assay design for kinase screening.
- [1] Wu, J.; Li, Y.; Wang, X. et al. (2018) 'Synthesis, crystal structure and biological activity of 7-(4-methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile', Journal of Chemical Crystallography, 48(3), pp. 113–120. doi:10.1007/s10870-018-0715-7. View Source
